[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
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Overview
Description
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone: is a complex organic compound with the molecular formula C17H11ClF3N3OS and a molecular weight of 397.8 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a chloroaniline derivative.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a Friedel-Crafts acylation reaction using a trifluoromethylbenzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anilino groups, leading to the formation of corresponding nitro or imino derivatives.
Reduction: Reduction reactions can convert the nitro or imino derivatives back to the amino form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation Products: Nitro or imino derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted anilino derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- [4-Amino-2-(4-bromoanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
- [4-Amino-2-(4-fluoroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
- [4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
Uniqueness: The presence of the chloroanilino group in [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone distinguishes it from its analogs. The chlorine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity towards molecular targets .
Properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS/c18-11-4-6-12(7-5-11)23-16-24-15(22)14(26-16)13(25)9-2-1-3-10(8-9)17(19,20)21/h1-8H,22H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSSPSRTCHYLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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